![molecular formula C15H19N3O2S2 B3389443 4-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazol-2-amine CAS No. 926240-09-7](/img/structure/B3389443.png)
4-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazol-2-amine
Vue d'ensemble
Description
The compound “4-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazol-2-amine” is a complex organic molecule. It contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Molecular Structure Analysis
The molecular formula of the compound is C28H33NO8S3 . The InChI code is 1S/C28H33NO8S3/c1-22-4-10-25 (11-5-22)38 (30,31)29-18-16-28 (17-19-29,20-36-39 (32,33)26-12-6-23 (2)7-13-26)21-37-40 (34,35)27-14-8-24 (3)9-15-27/h4-15H,16-21H2,1-3H3 . The Canonical SMILES is CC1=CC=C (C=C1)S (=O) (=O)N2CCC (CC2) (COS (=O) (=O)C3=CC=C (C=C3)C)COS (=O) (=O)C4=CC=C (C=C4)C .Physical And Chemical Properties Analysis
The molecular weight of the compound is 607.8 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.7 .Applications De Recherche Scientifique
Antimalarial Activity
The compound has been evaluated for its antimalarial properties. In a study, 14 structurally simple synthetic 1,4-disubstituted piperidines (including this compound) were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Some analogues exhibited high activity, with IC50 values between 1 and 5 μg/mL. Notably, alcohol analogues containing a hydroxyl group at C-7’ showed promising antiplasmodial activity .
Selective Inhibition of Resistant Parasites
Several analogues of this compound demonstrated selectivity for the parasite. The selectivity indices (SIs) ranged from 15 to 182, indicating their preference for targeting the parasite over host cells. Notably, three alcohol analogues were particularly effective against the resistant strain of P. falciparum .
Chemical Synthesis and Characterization
Researchers have synthesized and characterized this compound, along with related derivatives. Its molecular structure and properties have been investigated, providing valuable insights for further studies .
Biological Activity Beyond Malaria
While antimalarial activity is prominent, this compound may have broader applications. Similar 1,3,5-triazine derivatives (related to the core structure) have exhibited antimicrobial, anti-cancer, and anti-viral properties. Further exploration of its chemical scaffold could reveal additional beneficial effects .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules can significantly impact the activity of a compound.
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-2-4-13(5-3-11)22(19,20)18-8-6-12(7-9-18)14-10-21-15(16)17-14/h2-5,10,12H,6-9H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICDNCYJQRRSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3389366.png)
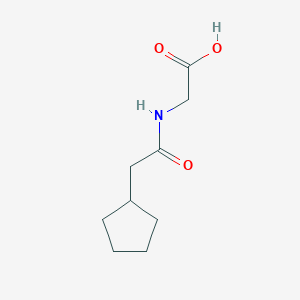
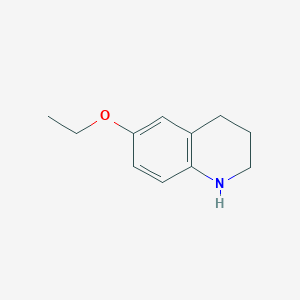
![1-(3,4-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389395.png)
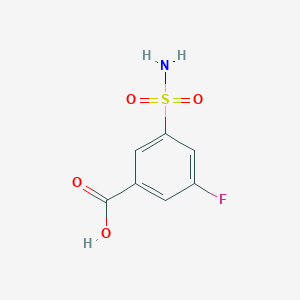
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3389405.png)

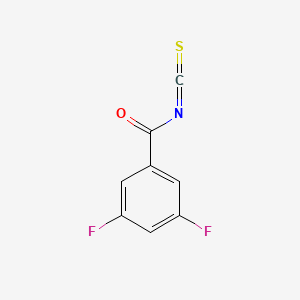
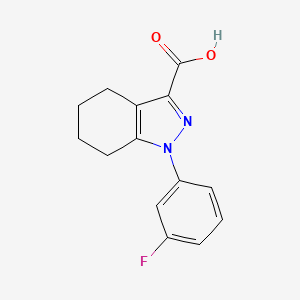
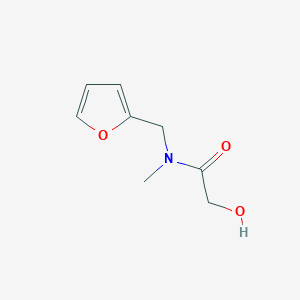
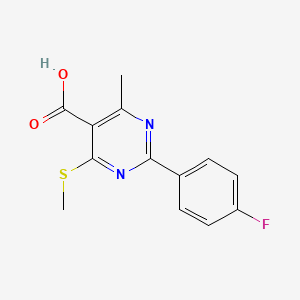
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B3389446.png)
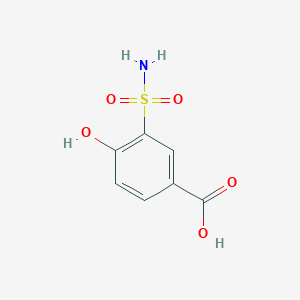
![1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389464.png)